molecular formula C13H10Cl2N2O2 B3854694 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B3854694
M. Wt: 297.13 g/mol
InChI Key: MZRNEZATYKTHKB-FRKPEAEDSA-N
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Description

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base derivative characterized by a hydrazone (-C=N-NH-) linkage connecting a 2,4-dichlorophenyl group and a 2-methylfuran-3-carboxylic acid moiety. Its molecular formula is C₁₃H₁₁Cl₂N₃O₂, with a molecular weight of 328.16 g/mol. The compound’s structure confers unique electronic and steric properties, making it a candidate for antimicrobial and anticancer applications .

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-8-11(4-5-19-8)13(18)17-16-7-9-2-3-10(14)6-12(9)15/h2-7H,1H3,(H,17,18)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRNEZATYKTHKB-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound forms stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety allows it to interact with various biological molecules, leading to its observed biological activities .

Comparison with Similar Compounds

Key Structural Features :

  • 2-Methylfuran ring : Contributes π-electron density and influences reactivity.
  • Hydrazone functional group : Enables metal coordination and biological interactions .

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound’s activity and reactivity are influenced by substituents on the phenyl ring, heterocyclic systems (e.g., furan, pyrrole, triazole), and halogenation patterns. Below is a detailed comparison with structurally related compounds:

Impact of Halogenation

  • Dichlorophenyl vs.
  • Chlorine vs. Nitro Groups : Nitro-substituted analogs (e.g., ) exhibit altered electronic profiles, favoring redox-mediated biological interactions, whereas chlorine enhances stability and hydrophobic interactions .

Heterocyclic Modifications

  • Furan vs. Pyrrole/Triazole : The 2-methylfuran ring in the target compound provides moderate electron-withdrawing effects compared to pyrrole (electron-rich) or triazole (hydrogen-bonding capability). This difference influences interactions with biological targets like enzymes or DNA .
  • Oxazole Derivatives : Oxazole-containing analogs () demonstrate enhanced anticancer activity due to improved metabolic stability compared to furan-based compounds .

Biological Activity

Chemical Structure and Properties

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can be characterized by its unique structural features, which include:

  • Molecular Formula : C12H10Cl2N2O2
  • Molecular Weight : 281.12 g/mol
  • CAS Number : Not specified in the provided sources.

The compound features a furan ring and a hydrazone linkage, which are critical for its biological activity.

Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are often assessed using various assays such as:

  • DPPH Radical Scavenging Assay : This method evaluates the ability of a compound to donate electrons and neutralize free radicals.
  • ABTS Assay : This assay measures the capacity of antioxidants to scavenge the ABTS radical cation.

Preliminary data suggest that the compound demonstrates notable scavenging activity against reactive oxygen species (ROS), which is vital for protecting cells from oxidative stress-related damage.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. The results indicate:

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative Bacteria : Some activity noted against Escherichia coli.
  • Fungi : Moderate antifungal activity against Candida species.

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Research has also focused on the anticancer properties of hydrazone derivatives. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate specific pathways involved.

Study 1: Antioxidant and Antimicrobial Evaluation

A study conducted by researchers evaluated the antioxidant and antimicrobial activities of various hydrazone derivatives, including this compound. The compound showed:

Activity TypeResult
DPPH ScavengingIC50 = 25 µg/mL
ABTS ScavengingIC50 = 30 µg/mL
AntibacterialEffective against E. coli (MIC = 50 µg/mL)
AntifungalModerate activity against Candida (MIC = 100 µg/mL)

Study 2: Cytotoxicity in Cancer Cell Lines

In another study assessing cytotoxic effects on cancer cell lines, this compound was tested against MCF-7 and A549 cells. The findings indicated:

Cell LineIC50 Value (µM)
MCF-715
A54920

The results suggest that this compound could be a promising candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide, and how can reaction yields be optimized?

  • Answer: The synthesis typically involves a condensation reaction between 2-methylfuran-3-carbohydrazide and 2,4-dichlorobenzaldehyde under reflux conditions. Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., ethanol or methanol) enhance solubility and reaction efficiency .
  • Catalysts: Acidic catalysts like acetic acid accelerate imine bond formation .
  • Monitoring: Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .
  • Purification: Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires precise temperature control (70–80°C) and stoichiometric excess of the aldehyde (1.2:1 molar ratio) .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Answer: A combination of spectroscopic and computational methods is used:

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H}- and 13C^{13} \text{C}-NMR verify the hydrazone bond (δ ~8.5 ppm for –CH=N–) and aromatic substituents .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Peaks at ~1600–1650 cm1^{-1} (C=O) and ~3200 cm1^{-1} (N–H) validate functional groups .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in hydrazone derivatives like this compound?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard:

  • Data collection: High-resolution datasets (θ < 25°) reduce thermal motion artifacts .
  • Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For disordered regions (e.g., rotatable substituents), PART commands partition occupancy .
  • Validation: PLATON checks for voids and geometric outliers. Example metrics: R1_1 < 0.05, wR2_2 < 0.15 .

Q. How do substituents (e.g., 2,4-dichlorophenyl vs. methoxyphenyl) influence the compound’s biological activity?

  • Answer: Substituent effects are analyzed via structure-activity relationship (SAR) studies:

  • Electron-withdrawing groups (e.g., Cl): Enhance stability and membrane penetration, increasing antimicrobial potency .
  • Hydrophobic interactions: The 2,4-dichlorophenyl group improves binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .
  • Comparative assays: Replace the dichlorophenyl group with methoxy or nitro analogs and test against bacterial/fungal models. IC50_{50} values correlate with substituent electronegativity .

Q. How can conflicting data on the compound’s pharmacokinetic properties (e.g., solubility vs. bioavailability) be reconciled?

  • Answer: Address contradictions through multi-method validation:

  • Solubility: Use shake-flask assays (aqueous/organic phases) and compare with computational predictions (e.g., LogP via PubChem ).
  • Bioavailability: Parallel artificial membrane permeability assays (PAMPA) quantify intestinal absorption. Discrepancies arise from assay pH or membrane composition .
  • Metabolic stability: Liver microsome studies identify cytochrome P450 interactions. Conflicting data may reflect species-specific enzyme variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

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